molecular formula C10H14ClNO B2748023 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride CAS No. 2031259-43-3

5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

Cat. No.: B2748023
CAS No.: 2031259-43-3
M. Wt: 199.68
InChI Key: JXWSRNLNXQMMGH-UHFFFAOYSA-N
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Description

5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride: is a chemical compound with the molecular formula C10H14ClNO. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride typically involves the reaction of 5-methyl-3,4-dihydro-2H-1-benzopyran-3-one with an amine source under acidic conditions. One common method includes the use of hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme interactions, receptor binding, and other biochemical pathways .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antioxidant, or antimicrobial properties, making them candidates for drug development .

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, dyes, and other materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
  • 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Comparison: Compared to similar compounds, 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This can influence its solubility, reactivity, and biological activity, making it distinct in its applications and effects .

Properties

IUPAC Name

5-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-3-2-4-10-9(7)5-8(11)6-12-10;/h2-4,8H,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWSRNLNXQMMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(COC2=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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